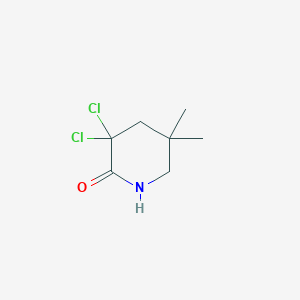

3,3-Dichloro-5,5-dimethylpiperidin-2-one

Description

3,3-Dichloro-5,5-dimethylpiperidin-2-one is a six-membered heterocyclic compound featuring a ketone group (piperidin-2-one core) with two chlorine atoms at the 3,3-positions and two methyl groups at the 5,5-positions. The dichloro and dimethyl substituents likely influence its reactivity, solubility, and stability, making it a candidate for halogenation reactions or as a building block in alkaloid synthesis .

Properties

CAS No. |

63624-43-1 |

|---|---|

Molecular Formula |

C7H11Cl2NO |

Molecular Weight |

196.07 g/mol |

IUPAC Name |

3,3-dichloro-5,5-dimethylpiperidin-2-one |

InChI |

InChI=1S/C7H11Cl2NO/c1-6(2)3-7(8,9)5(11)10-4-6/h3-4H2,1-2H3,(H,10,11) |

InChI Key |

ZAKYENDYKUVXTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)NC1)(Cl)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

- Structural Differences: DCDMH (CAS 118-52-5) is a five-membered hydantoin ring with 1,3-dichloro and 5,5-dimethyl substituents, whereas the target compound has a six-membered piperidinone ring with 3,3-dichloro and 5,5-dimethyl groups . The hydantoin ring contains two nitrogen atoms, while the piperidinone has one nitrogen and one ketone oxygen.

- Physicochemical Properties: Property DCDMH Inferred for 3,3-Dichloro-5,5-dimethylpiperidin-2-one Molecular Formula C₅H₆Cl₂N₂O₂ C₇H₁₀Cl₂NO (estimated) Molecular Weight 197.02 g/mol ~210–220 g/mol (estimated) Melting Point 132–134°C Likely higher due to larger ring (speculative) Water Solubility Practically insoluble Moderately lipophilic (logP ~1.5–2.0 inferred) Reactivity Releases Cl₂ in water Potential stability in aqueous media (unconfirmed)

- Applications: DCDMH is widely used as a halogen donor in chlorination reactions (e.g., chlorolactonizations) and as a disinfectant due to its controlled chlorine release . The target compound’s six-membered ring may offer enhanced stability in organic solvents, making it suitable for pharmaceutical intermediates or asymmetric catalysis .

3,3-Dichloro-5,5-dimethylhydantoin

- Structural Similarity :

- Reactivity: Used in the synthesis of agelastatin A analogs via halogenation, indicating that the 3,3-dichloro configuration is reactive in electrophilic substitutions . The piperidinone analog may exhibit slower reaction kinetics due to reduced ring strain compared to the hydantoin.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

- Functional Comparison: DDQ is a chlorinated quinone oxidant used in dehydrogenation and oxidation reactions (e.g., converting alcohols to ketones) . While structurally distinct, the dichloro groups in both compounds may participate in electron-deficient reactions. However, the target compound lacks the electron-withdrawing cyano groups of DDQ, limiting its oxidative utility .

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one

- The addition of a piperazinyl-pyridinyl group in this compound highlights the versatility of dimethyl-substituted ketones in drug discovery.

Key Research Findings and Limitations

- Reactivity Trends: Chlorine positioning (1,3 vs. 3,3) significantly impacts reactivity. DCDMH’s 1,3-dichloro configuration facilitates chlorine release, whereas 3,3-dichloro compounds may favor intramolecular stabilization .

Safety Considerations :

- Data Gaps: Limited experimental data exists for 3,3-Dichloro-5,5-dimethylpiperidin-2-one. Properties and applications are inferred from analogs like DCDMH and hydantoins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.